N-(Cyanomethyl)tetrahydrofuran-2-carboxamide
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Overview
Description
N-(Cyanomethyl)tetrahydrofuran-2-carboxamide is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol . This compound is known for its versatile applications in various industries due to its unique chemical structure and properties.
Preparation Methods
The synthesis of N-(Cyanomethyl)tetrahydrofuran-2-carboxamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods often involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
N-(Cyanomethyl)tetrahydrofuran-2-carboxamide undergoes various chemical reactions, including amidation, oxidation, and substitution. Amidation reactions involve the formation of amide bonds with carboxylic acid substrates, which are crucial in synthesizing peptides, lactams, and other bioactive products . Common reagents used in these reactions include carboxylic acids, amines, and catalysts or coupling reagents to activate the carboxylic acid . The major products formed from these reactions are amides, which are essential in medicinal chemistry and drug development .
Scientific Research Applications
N-(Cyanomethyl)tetrahydrofuran-2-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a reactant to form various heterocyclic compounds . In biology and medicine, its derivatives have shown diverse biological activities, including anticancer, antifungal, and antibacterial properties . The compound is also utilized in the industrial sector for the synthesis of bioactive products and other chemical intermediates .
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)tetrahydrofuran-2-carboxamide involves its interaction with molecular targets and pathways in biological systems. The compound’s amide bond formation plays a significant role in its bioactivity, enabling it to interact with enzymes and proteins through hydrogen bonding . This interaction can inhibit the activity of certain enzymes, leading to its therapeutic effects .
Comparison with Similar Compounds
N-(Cyanomethyl)tetrahydrofuran-2-carboxamide can be compared with other similar compounds, such as furan carboxamides and cyanoacetamide derivatives. Furan carboxamides, like fenfuram and methfuroxam, share a similar furan moiety and are used as model compounds to study photodegradation reactions . Cyanoacetamide derivatives are also structurally related and are utilized in the synthesis of various heterocyclic compounds with significant biological activities . The uniqueness of this compound lies in its specific structure, which allows for diverse applications in multiple fields .
Properties
Molecular Formula |
C7H10N2O2 |
---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
N-(cyanomethyl)oxolane-2-carboxamide |
InChI |
InChI=1S/C7H10N2O2/c8-3-4-9-7(10)6-2-1-5-11-6/h6H,1-2,4-5H2,(H,9,10) |
InChI Key |
VWVXNZKRCZQTJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(=O)NCC#N |
Origin of Product |
United States |
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